molecular formula C12H11BrF3NO2 B8131330 5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide

5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide

Cat. No.: B8131330
M. Wt: 338.12 g/mol
InChI Key: HJRDCVSQQOGOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is a chemical compound with the molecular formula C12H11BrF3NO2 and a molecular weight of 338.12 g/mol . This compound is characterized by the presence of a bromine atom, a cyclopropyl group, and a trifluoroethoxy group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide typically involves the following steps:

    Cyclopropylation: The addition of a cyclopropyl group to the amide nitrogen.

    Trifluoroethoxylation: The attachment of a trifluoroethoxy group to the benzene ring.

These reactions are carried out under controlled conditions using appropriate reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. This ensures consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is used in several scientific research fields:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets. The trifluoroethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The bromine atom and cyclopropyl group contribute to its binding affinity and specificity for certain enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research applications .

Properties

IUPAC Name

5-bromo-N-cyclopropyl-2-(2,2,2-trifluoroethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrF3NO2/c13-7-1-4-10(19-6-12(14,15)16)9(5-7)11(18)17-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRDCVSQQOGOLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=CC(=C2)Br)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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